molecular formula C13H13NO2S B13212164 3-(2-Methylbenzenesulfonyl)aniline

3-(2-Methylbenzenesulfonyl)aniline

Cat. No.: B13212164
M. Wt: 247.31 g/mol
InChI Key: ZCFUZPMKLSVZFJ-UHFFFAOYSA-N
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Description

3-(2-Methylbenzenesulfonyl)aniline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzenesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline with sulfonyl chlorides under basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the sulfonylated product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzenesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Methylbenzenesulfonyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzenesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methylbenzenesulfonyl)aniline include other sulfonylated aniline derivatives, such as:

  • 4-(2-Methylbenzenesulfonyl)aniline
  • 2-(2-Methylbenzenesulfonyl)aniline
  • 3-(4-Methylbenzenesulfonyl)aniline .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the benzene ring can affect the compound’s electronic properties and steric interactions, making it distinct from other sulfonylated aniline derivatives.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3-(2-methylphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO2S/c1-10-5-2-3-8-13(10)17(15,16)12-7-4-6-11(14)9-12/h2-9H,14H2,1H3

InChI Key

ZCFUZPMKLSVZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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